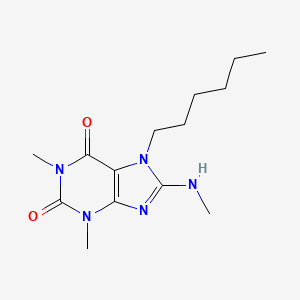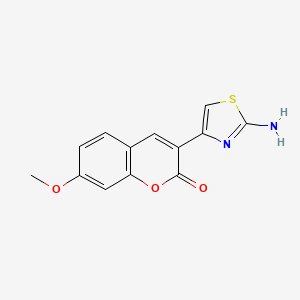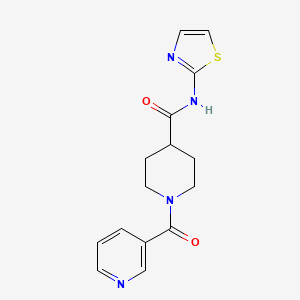
7-hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as 7-Hexyl-8-MeAm-2,3,6,7-tetrahydropurine-2,6-dione, is a novel purine derivative with potential applications in the field of medicinal chemistry. It is an aromatic heterocyclic compound with a seven-membered ring structure, containing an oxygen atom and an amine group. It is a white crystalline solid with a molecular weight of 275.3 g/mol and a melting point of 157-159 °C.
Applications De Recherche Scientifique
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential applications in medicinal chemistry. It has been used as a substrate for the synthesis of various purine derivatives, such as 7-hexyl-8-methoxy-2,3,6,7-tetrahydropurine-2,6-dione, 7-hexyl-8-methyl-2,3,6,7-tetrahydropurine-2,6-dione, and 7-hexyl-8-methylthio-2,3,6,7-tetrahydropurine-2,6-dione. It has also been studied for its potential as a drug candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of essential molecules such as DNA, RNA, and proteins. Inhibition of DHFR can lead to the inhibition of cell growth and proliferation, and thus, may be useful in the treatment of cancer.
Biochemical and Physiological Effects
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its potential biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme dihydrofolate reductase (DHFR). In addition, it has been shown to inhibit the growth of various cancer cell lines, as well as to induce apoptosis (cell death). It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has been shown to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR). However, there are also some limitations to its use in laboratory experiments. It is not water-soluble, and it is not easily absorbed by cells. Therefore, it may be difficult to use in cell-based assays.
Orientations Futures
The potential applications of 7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are still being explored. Future research could focus on the development of more effective and selective inhibitors of the enzyme dihydrofolate reductase (DHFR). In addition, further studies could explore the potential of this compound as a drug candidate for the treatment of cancer, diabetes, and other diseases. Finally, further research could be done to explore the effects of this compound on other biochemical and physiological processes, as well as its potential toxicity in vivo.
Méthodes De Synthèse
7-Hexyl-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be synthesized using a variety of methods. The most common method is a three-step synthesis involving the reaction of 7-hexyl-1,3-diaminopropane with dimethyl carbonate, followed by reaction with methylamine, and finally oxidation with aqueous sodium hypochlorite. Other methods for synthesis include the reaction of 7-hexyl-1,3-diaminopropane with dimethyl sulfate, followed by reaction with methylamine, and finally oxidation with aqueous sodium hypochlorite.
Propriétés
IUPAC Name |
7-hexyl-1,3-dimethyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-5-6-7-8-9-19-10-11(16-13(19)15-2)17(3)14(21)18(4)12(10)20/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNLIUZQLMIPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hexyl-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)
![2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile](/img/structure/B6577262.png)
![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)

![2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(4-fluorophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6577305.png)
![13-{[3-(dimethylamino)propyl]amino}-11-methyl-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6577313.png)
![3-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577322.png)
![2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B6577330.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B6577332.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6577333.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577337.png)
![4-chloro-N-[2-(4-fluorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B6577338.png)